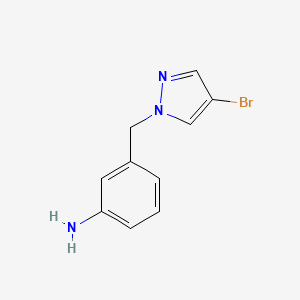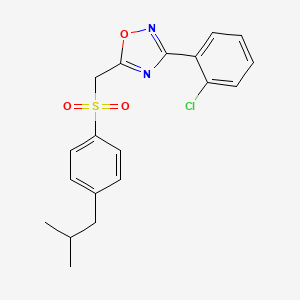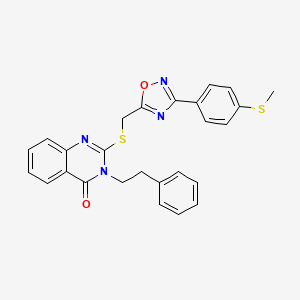![molecular formula C13H24N4 B2962424 N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine CAS No. 1883717-64-3](/img/structure/B2962424.png)
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine is a complex organic compound with a molecular weight of 236.36 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of both an aminomethyl group and a cyclohexylamine moiety makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine typically involves multiple stepsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-ethylcyclohexylamine: A secondary amine with similar structural features but different functional groups.
N-methylcyclohexylamine: A simpler compound with a single cyclohexylamine moiety.
Uniqueness
N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine is unique due to the presence of both a pyrazole ring and an aminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-16(12-6-4-3-5-7-12)10-13-11(8-14)9-15-17(13)2/h9,12H,3-8,10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMBTWVKGBMXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2962343.png)



![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)


![N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2962357.png)
![5-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2962359.png)
![4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2962360.png)


